Triptobenzene N

Description

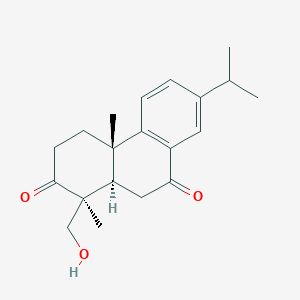

Structure

3D Structure

Properties

Molecular Formula |

C20H26O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(1S,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydrophenanthrene-2,9-dione |

InChI |

InChI=1S/C20H26O3/c1-12(2)13-5-6-15-14(9-13)16(22)10-17-19(15,3)8-7-18(23)20(17,4)11-21/h5-6,9,12,17,21H,7-8,10-11H2,1-4H3/t17-,19-,20-/m1/s1 |

InChI Key |

AILBGNUDAQUSML-MISYRCLQSA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC(=O)[C@]([C@@H]3CC2=O)(C)CO)C |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCC(=O)C(C3CC2=O)(C)CO)C |

Synonyms |

19-hydroxy-3,7-dioxoabieta-8,11,13-triene triptobenzene N |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Origin and Species Distribution

Tripterygium wilfordii, a member of the Celastraceae family, is a significant natural source of a diverse array of chemical compounds, including Triptobenzene N. nih.govmdpi.com This plant, commonly known as "Thunder God Vine," has been utilized for centuries in traditional Chinese medicine. mdpi.com Chemical investigations into T. wilfordii have led to the isolation of numerous diterpenoids and sesquiterpenoids from its roots. mdpi.comnih.govjipb.net The presence of Triptobenzene N is part of a larger group of abietane (B96969) diterpenoids found in this species. nih.gov Research has identified various diterpenoids within the plant, highlighting the rich chemical diversity of the Tripterygium genus. nih.gov

Triptobenzene N and related compounds have also been identified in other members of the Celastraceae family. Celastrus orbiculatus, commonly known as Oriental bittersweet, is another plant species from which abietane-type diterpenoids have been isolated. nih.govwikipedia.org This woody vine is native to East Asia and has become an invasive species in North America. wikipedia.org Phytochemical studies of the stems of C. orbiculatus have revealed the presence of various diterpenoids. nih.gov While the primary focus of many studies on C. orbiculatus has been on other classes of compounds like sesquiterpene esters, the plant is recognized as a source of diverse secondary metabolites. nih.gov

| Plant Species | Family | Common Name |

| Tripterygium wilfordii | Celastraceae | Thunder God Vine |

| Celastrus orbiculatus | Celastraceae | Oriental Bittersweet |

Chromatographic and Extraction Procedures for Triptobenzene N Isolation

The isolation of Triptobenzene N from its botanical sources involves a multi-step process that begins with extraction followed by various chromatographic techniques. mdpi.comjsmcentral.org

The initial step typically involves the extraction of the plant material, often the roots of T. wilfordii, with a suitable solvent. mdpi.com A common method is reflux extraction using ethanol. mdpi.com The resulting crude extract is then subjected to a series of partitioning steps to separate compounds based on their polarity. For instance, the extract may be suspended in water and partitioned with a solvent like chloroform. mdpi.com

Following initial extraction and partitioning, chromatographic methods are employed for the purification and isolation of specific compounds like Triptobenzene N. jsmcentral.orgnih.gov Column chromatography is a fundamental technique used for the large-scale fractionation of extracts. nih.gov This often involves using a stationary phase like silica (B1680970) gel. nih.gov

Further purification is typically achieved using high-performance liquid chromatography (HPLC). nih.govnih.gov Preparative HPLC is instrumental in isolating pure compounds from complex fractions obtained from column chromatography. mdpi.com The selection of the appropriate stationary and mobile phases is crucial for achieving high resolution and efficient separation of closely related compounds. nih.gov

The general workflow for the isolation of Triptobenzene N can be summarized as follows:

| Step | Technique | Description |

| 1 | Extraction | The plant material is treated with a solvent (e.g., ethanol) to dissolve the desired compounds. |

| 2 | Partitioning | The crude extract is separated into fractions based on solubility in immiscible solvents. |

| 3 | Column Chromatography | The fractions are further separated on a larger scale using a solid stationary phase and a liquid mobile phase. |

| 4 | High-Performance Liquid Chromatography (HPLC) | Final purification of the target compound to a high degree of purity. |

Advanced Structural Elucidation and Stereochemical Characterization of Triptobenzene N

High-Resolution Spectroscopic Techniques

The foundational characterization of Triptobenzene N relies on a combination of high-resolution spectroscopic methods that provide detailed insights into its atomic composition and bonding framework.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Triptobenzene N, offering a detailed map of the proton and carbon environments within the molecule. organicchemistrydata.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to piece together its complex structure. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Specific resonances in the spectrum of Triptobenzene N have been assigned to its various structural motifs.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by revealing the chemical shifts of each carbon atom, including quaternary carbons that lack proton attachments. ucl.ac.uk This is particularly useful for identifying key structural features.

2D NMR Techniques: To establish the precise connectivity and spatial relationships between atoms, a series of 2D NMR experiments are utilized. researchgate.netwiley-vch.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, even if they are not directly connected through bonds. wikipedia.org These through-space correlations, known as Nuclear Overhauser Effects (NOEs), provide vital distance constraints for constructing a 3D model of the molecule. wiley-vch.dewikipedia.org

Interactive NMR Data Table for Triptobenzene N Analogs:

| Proton (¹H) Signal | Carbon (¹³C) Signal | Key 2D Correlations |

| Olefinic Protons | Olefinic Carbons | COSY, HMBC to adjacent carbons |

| Aromatic Protons | Aromatic Carbons | COSY, HMBC to other ring atoms |

| Methyl Protons | Methyl Carbons | HMBC to attachment points |

| Methine Protons | Methine Carbons | COSY with neighboring protons, HMBC |

Note: Specific chemical shifts (ppm) and coupling constants (Hz) are determined from the spectra and are crucial for definitive assignments.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a highly sensitive and accurate technique used to determine the precise molecular weight and elemental formula of Triptobenzene N. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HR-ESI-MS allows for the unambiguous determination of the compound's elemental composition. nih.govopenagrar.de This technique is instrumental in confirming the molecular formula derived from other spectroscopic data and is a fundamental step in the structural elucidation process. mdpi.com

Ancillary Spectroscopic Methods

In addition to NMR and mass spectrometry, other spectroscopic techniques can provide complementary structural information. wiley-vch.de

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can indicate the presence of chromophores, such as aromatic rings and conjugated systems.

Stereochemical Assignment Strategies

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing Triptobenzene N. wikipedia.org This involves establishing both the absolute configuration and the relative stereochemistry of all chiral centers and stereogenic elements within the molecule.

Determination of Absolute Configuration via Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopic methods are essential for determining the absolute configuration of chiral molecules like Triptobenzene N. mdpi.com Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of the molecule's absolute stereochemistry. nih.govresearchgate.net By comparing the experimental ECD spectrum of Triptobenzene N with spectra predicted by quantum chemical calculations for different possible stereoisomers, the true absolute configuration can be unambiguously assigned. mdpi.commdpi.com This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. rsc.org

Relative Stereochemistry Elucidation through X-ray Diffraction Analysis and NOESY

The relative stereochemistry, which describes the spatial arrangement of different parts of the molecule relative to each other, is determined using a combination of X-ray diffraction and NOESY experiments.

X-ray Diffraction Analysis: When a suitable single crystal of Triptobenzene N can be grown, X-ray crystallography provides the most definitive method for determining its three-dimensional structure. iastate.edu This technique maps the electron density of the molecule, revealing the precise positions of all atoms and thus establishing the relative stereochemistry of all chiral centers and the geometry of stereogenic elements like double bonds. nih.govmjcce.org.mk

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned earlier, NOESY is a powerful NMR technique for determining spatial proximity between protons. wikipedia.org The observation of NOEs between specific protons provides strong evidence for their relative stereochemical arrangement in solution. wiley-vch.de This is particularly important for confirming that the solid-state structure determined by X-ray diffraction is maintained in solution. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, allowing for the estimation of internuclear distances. wikipedia.org For alkenes, NOESY can help determine the E/Z configuration by observing NOEs between substituents on the double bond. libretexts.org

Computational Chemistry Approaches for Structure Validation

In the structural elucidation of complex natural products like Triptobenzene N, computational chemistry has emerged as an indispensable tool, providing a powerful complement to experimental spectroscopic data. rsc.orgnih.govbioscipublisher.com These in silico methods allow for the theoretical prediction of various molecular properties, which can then be compared with experimental results to validate or revise a proposed structure, including its stereochemistry. nih.govnsf.gov The core of this approach lies in the understanding that a correct structural assignment will exhibit a high degree of correlation between calculated and observed spectroscopic parameters. acs.org

The primary computational methods employed for structure validation include conformational analysis, Density Functional Theory (DFT) calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and the prediction of chiroptical properties such as Electronic Circular Dichroism (ECD). nih.govnih.gov These techniques are particularly crucial when experimental data alone are insufficient to unambiguously determine the complex three-dimensional architecture of a molecule.

A typical workflow for the computational validation of a proposed structure for a natural product involves several key steps. Initially, a thorough conformational analysis is performed to identify all low-energy conformers of the molecule. nih.gov This is often achieved using molecular mechanics force fields, which allow for a rapid exploration of the conformational space. nih.gov The resulting conformers are then subjected to geometry optimization using more accurate quantum mechanical methods, most commonly DFT. nih.gov

Following optimization, the NMR chemical shifts (¹³C and ¹H) and spin-spin coupling constants for each significant conformer are calculated. acs.orgmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net The calculated shifts for each conformer are then averaged based on their Boltzmann population at a given temperature to generate a theoretical NMR spectrum. mdpi.com A close match between the predicted and experimental NMR data, often evaluated using statistical metrics like the mean absolute deviation (MAD), provides strong evidence for the correctness of the proposed structure. acs.org There are cases where standard statistical parameters may not definitively point to the correct structure due to potential errors in both experimental and calculated data. acs.org

For chiral molecules such as Triptobenzene N, the calculation of chiroptical properties is a powerful method for determining the absolute configuration. frontiersin.orgresearchgate.net Time-dependent DFT (TD-DFT) is the most widely used method for predicting ECD spectra. nih.govresearchgate.net The theoretical ECD spectrum is generated by calculating the excitation energies and rotatory strengths for each low-energy conformer, and then summing these contributions after Boltzmann weighting. nih.gov By comparing the calculated ECD spectrum with the experimental one, the absolute stereochemistry of the molecule can be confidently assigned. rjpharmacognosy.iracs.org The choice of DFT functional and basis set is critical for the accuracy of these predictions, with hybrid functionals like B3LYP and CAM-B3LYP often providing reliable results. nih.govfrontiersin.org

The synergy between experimental data and computational predictions has been instrumental in revising numerous incorrectly assigned natural product structures. nih.govnsf.govmdpi.com In many instances, significant deviations between calculated and experimental NMR or ECD data have prompted a re-evaluation of the proposed structure, ultimately leading to the correct assignment. nih.gov This integrated approach not only enhances the confidence in structural assignments but also reduces the need for time-consuming and costly total synthesis solely for the purpose of structure verification. nsf.govmdpi.com

Preclinical Biological Activities and Molecular Mechanism Investigations of Triptobenzene N and Its Analogues

Immunomodulatory and Anti-inflammatory Effects

Triptobenzene N and its related compounds have demonstrated notable effects on the immune system and inflammatory processes in preclinical studies. These activities are primarily attributed to their ability to modulate key signaling pathways and the production of inflammatory mediators.

Modulation of Cytokine Production Pathways

Research has shown that certain analogues of Triptobenzene N can significantly inhibit the production of various cytokines. nih.gov Cytokines are crucial signaling molecules that regulate immune responses and inflammation. nih.gov The modulation of their production is a key mechanism behind the immunomodulatory effects of these compounds. For instance, Tripterifordin and 13-epi-manoyl oxide-18-oic acid, compounds also isolated from Tripterygium wilfordii, have shown significant inhibitory effects on cytokine production. nih.govacs.org Similarly, Triptobenzene H has been observed to inhibit cytokine production. The dysregulation of cytokine production is a hallmark of many inflammatory and autoimmune diseases, suggesting the therapeutic potential of compounds that can restore balance to these pathways.

Inhibition of Pro-inflammatory Gene Expression (e.g., IL-2, iNOS, TNF-alpha, COX-2, IFN-gamma)

A primary mechanism of the anti-inflammatory action of Triptobenzene N analogues involves the suppression of pro-inflammatory gene expression. The expression of genes such as those for interleukin-2 (B1167480) (IL-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-alpha), cyclooxygenase-2 (COX-2), and interferon-gamma (IFN-gamma) is often upregulated during inflammatory responses. nih.gov Triptolide (B1683669), another compound from Tripterygium wilfordii, has been shown to inhibit the expression of these pro-inflammatory genes. nih.gov This inhibition helps to dampen the inflammatory cascade. For example, the inhibition of iNOS and COX-2 expression is a key target for many anti-inflammatory drugs, as these enzymes are responsible for the production of nitric oxide and prostaglandins, respectively, which are potent inflammatory mediators. nih.govnih.gov While Triptobenzene H has been noted to significantly increase TNF-α mRNA levels in macrophages, which can cause indirect liver damage, other related compounds show inhibitory effects on pro-inflammatory markers. medchemexpress.commedchemexpress.eu

Effects on Microglial Activation and Neuroinflammation Models

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key factor in the pathogenesis of many neurodegenerative diseases. nih.govsygnaturediscovery.com Studies on related compounds from Tripterygium wilfordii, such as triptolide, have demonstrated the ability to inhibit microglial activation. imrpress.com This inhibition can reduce the production of pro-inflammatory mediators in the central nervous system, thereby protecting neurons from damage. imrpress.commdpi.com In vitro models of neuroinflammation, which often utilize microglial cell lines stimulated with agents like lipopolysaccharide (LPS), are crucial for studying the effects of compounds like Triptobenzene N on these processes. nih.govnih.gov The activation of microglia leads to the release of pro-inflammatory cytokines like TNF-α and IL-6, and the production of nitric oxide, all of which contribute to neuronal injury. nih.govsygnaturediscovery.com Compounds that can suppress these microglial responses hold promise for the treatment of neurodegenerative conditions. mdpi.com

Anticancer Potential in In Vitro Models

In addition to their immunomodulatory and anti-inflammatory properties, Triptobenzene N and its analogues have been evaluated for their potential as anticancer agents. In vitro studies using various human cancer cell lines have provided initial evidence of their cytotoxic activity.

Evaluation of Cytotoxic Activity in Human Cancer Cell Lines

Several studies have investigated the cytotoxic effects of abietane (B96969) diterpenes, the class of compounds to which Triptobenzene N belongs, against a range of human cancer cell lines. ontosight.ai For example, some diterpenoids have shown cytotoxic activity against gastric (BGC-823), cervical (HeLa), and lung (A549) cancer cell lines. researchgate.net Specifically, 3-epi-triptobenzene B demonstrated cytotoxicity against BGC-823, HeLa, and A549 cells with IC50 values of 19.1, 30.3, and 24.5 μM, respectively. researchgate.net Other related compounds have also shown positive anticancer effects on acute myeloid leukemia (HL60) and fibroblastic (L929) cell lines. researchgate.net

Table 1: Cytotoxic Activity of Triptobenzene Analogues in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

| 3-epi-triptobenzene B | BGC-823 (Gastric) | 19.1 researchgate.net |

| 3-epi-triptobenzene B | HeLa (Cervical) | 30.3 researchgate.net |

| 3-epi-triptobenzene B | A549 (Lung) | 24.5 researchgate.net |

| 13-epi-toruolsol | BGC-823 (Gastric) | 23.0 researchgate.net |

| 13-epi-toruolsol | HeLa (Cervical) | 49.9 researchgate.net |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanistic Studies on Cellular Processes

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as anticancer agents. Research into related compounds suggests that their anticancer activity may involve the modulation of various cellular processes. aye-lab.com While specific mechanistic studies on Triptobenzene N are limited, investigations into other diterpenoids from Tripterygium wilfordii provide some insights. These mechanisms can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways that are often dysregulated in cancer cells. researchgate.netresearchgate.net Further research is needed to elucidate the precise molecular targets and pathways affected by Triptobenzene N in cancer cells. nih.gov

Effects on Vasculogenic Mimicry

Vasculogenic mimicry (VM) is a process in which highly aggressive tumor cells form de novo vascular-like channels, a mechanism distinct from traditional angiogenesis that contributes to tumor blood supply and metastasis. wikipedia.orgnih.gov Research into natural compounds that can inhibit VM is a promising area of cancer therapy. Triptobenzene N, a diterpenoid compound, has been identified as a constituent of Celastrus orbiculatus extract (COE), which has demonstrated significant anti-VM activity in hepatocellular carcinoma (HCC). frontiersin.org

A 2021 study investigating the effects of COE on HCC found that the extract could disrupt the formation of these tumor cell-formed vascular networks. frontiersin.org Triptobenzene N was one of 26 compounds identified within this active extract. frontiersin.org The study's proteomic analysis revealed that the mechanism of action for COE's anti-VM effects involves the targeting of EphA2, a receptor tyrosine kinase. frontiersin.org EphA2 is known to be overexpressed in various aggressive cancers and plays a crucial role in tumor invasion, metastasis, and the formation of VM. frontiersin.org By inhibiting the EphA2 pathway, the extract containing Triptobenzene N effectively suppresses the ability of HCC cells to form these mimetic vessels, highlighting a potential therapeutic strategy against aggressive tumors. frontiersin.org

Table 1: Compounds Isolated from Celastrus orbiculatus Extract (COE) with Anti-VM Activity

| Class | Compound Name |

|---|---|

| Phenylpropanoids | 2,6,2′,6′-Tetramethoxy-4,4′-bis(2,3-epoxy-1-hydroxypropyl) biphenyl |

| (+)-isolariciresinol | |

| 2,3-dihydroxy-1-(4-hydroxy-3-meth-oxyphenyl)-propan-1-one | |

| 3,4-dihydroxyphenylethan-ol | |

| Evofolin-B | |

| (-)-lyoniresinol | |

| Diterpenoids | Triptobenzene A |

| Triptobenzene M | |

| Triptonediol | |

| Triptonoterpene | |

| Triptobenzene N | |

| Nortriptonoterpene | |

| Neotriptophenolide | |

| Ent-Kaur-16-en-19-ol acetate (B1210297) | |

| Ent-Kaur-16-en-19, 20-olide | |

| Triterpenoids | (Compounds 19-26) |

Source: Frontiers in Oncology, 2021. frontiersin.org

Regulation of Actin Cytoskeleton Remodeling

The actin cytoskeleton is a dynamic network of protein filaments essential for cell shape, migration, and invasion. Its remodeling is a critical process exploited by cancer cells during epithelial-mesenchymal transition (EMT) and metastasis. rsc.org Extracts from Celastrus orbiculatus Thunb., which contain Triptobenzene N, have been shown to inhibit these processes in gastric cancer by modulating the actin cytoskeleton. researchgate.net

A study published in the Journal of Ethnopharmacology revealed that an ethyl acetate extract of Celastrus orbiculatus (COE) effectively suppresses the migration and invasion of gastric cancer cells. researchgate.net Triptobenzene N is listed as one of the diterpenoids present in this extract. researchgate.net The research suggests that the extract exerts its anti-metastatic effects by regulating actin cytoskeleton remodeling. researchgate.net Mechanistically, the study indicates that Polypyrimidine tract-binding protein 1 (PTBP1) influences the restructuring of the actin cytoskeleton in gastric cancer cells through its interaction with alpha-actinin-4 (ACTN4). The Celastrus orbiculatus extract may directly target ACTN4, thereby affecting the PTBP1-ACTN4 interaction and inhibiting the metastatic cascade. researchgate.net

Table 2: Research Findings on COE and Actin Cytoskeleton Remodeling

| Subject | Finding | Implication | Potential Molecular Target |

|---|---|---|---|

| Celastrus orbiculatus Extract (containing Triptobenzene N) | Inhibits EMT, migration, and invasion of gastric cancer cells. | Suppression of cancer metastasis. | ACTN4 |

| Modulates the actin cytoskeleton. | Disrupts the cellular machinery required for cell movement. |

Source: Journal of Ethnopharmacology, 2022. researchgate.net

Exploration of Other Bioactivities (e.g., Antiviral Relevance, Adaptogenic Relevance)

The aromatic abietane diterpenoids, the chemical class to which Triptobenzene N belongs, have been investigated for a range of biological activities, including antiviral properties. researchgate.net While specific antiviral studies focusing exclusively on Triptobenzene N are not extensively documented, research on its analogues and related compounds provides preliminary evidence of the family's potential in this area.

For instance, compounds such as 7-Dehydroabietanone and Callitrisic acid, which share the abietane skeleton, have demonstrated antiviral activity. researchgate.net Another related compound, Triptobenzene J, was isolated from Tripterygium wilfordii and noted for its biological activities, with the broader family showing immunosuppressive and antiviral effects. researchgate.netsci-hub.se The antiviral potential of triterpenes and diterpenoids is recognized against a variety of viruses, often targeting viral entry or replication processes. nih.govmdpi.com However, further investigation is required to specifically determine the antiviral efficacy and spectrum of Triptobenzene N itself.

Adaptogens are substances that enhance the body's ability to resist and adapt to physical, chemical, or biological stress. Many plant-derived compounds, including various isoprenoids (such as diterpenoids and triterpenoids), are explored for their adaptogenic qualities. nih.govresearchgate.net These compounds can contribute to defenses against biotic and abiotic stressors in their natural plant sources. researchgate.net

Currently, there is a lack of direct scientific studies investigating the specific adaptogenic relevance of Triptobenzene N. While its chemical classification as a diterpenoid places it within a group of compounds known to possess stress-protective activities, specific preclinical or clinical evidence to categorize Triptobenzene N as an adaptogen is not available in the reviewed literature.

Analytical Chemistry of Triptobenzene N: Quantification and Purity Assessment

Advanced Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for the separation and purification of Triptobenzene N from crude plant extracts. These techniques offer high resolution and sensitivity, which are essential for distinguishing Triptobenzene N from other structurally related terpenoids. nih.govresearchgate.net

Research involving extracts from Celastrus orbiculatus (COE), which contain Triptobenzene N, has utilized reversed-phase HPLC for analysis. nih.gov A common setup employs a C18 column, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, allowing for the sequential elution of compounds with varying polarities. nih.gov For instance, a detailed HPLC-DAD (Diode Array Detector) analysis used a specific gradient elution program to resolve the components of the extract. nih.gov UPLC systems, which use smaller particle size columns, offer even faster analysis times and greater resolution, making them suitable for high-throughput screening and detailed metabolic profiling. nih.gov An EASY-nLC 1000 UPLC system has been coupled with mass spectrometry for the in-depth analysis of peptides in studies investigating the effects of extracts containing Triptobenzene N. nih.gov

Table 1: Example HPLC Parameters for Analysis of Extracts Containing Triptobenzene N

| Parameter | Specification |

|---|---|

| Column | Reversed-phase Apollo C18 (5 μm, 4.6 mm × 250 mm) nih.gov |

| Mobile Phase | A: Acetonitrile, B: Water nih.gov |

| Flow Rate | 1.0 ml/min nih.gov |

| Injection Volume | 20 µl nih.gov |

| Detection | Diode Array Detector (DAD) at 195 nm nih.gov |

| Run Time | 55 minutes nih.gov |

| Gradient Program | A complex gradient elution was used, starting with 45% acetonitrile and increasing in stages to 95% to separate a wide range of compounds. nih.gov |

Data derived from a study on Celastrus orbiculatus extract (COE). nih.gov

Mass Spectrometry-Based Quantification and Characterization (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive quantification of Triptobenzene N. The structure of Triptobenzene N was originally established through extensive spectroscopic data analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). researchgate.netresearchgate.net

In studies analyzing complex extracts, LC-MS/MS provides both separation and identification capabilities. nih.gov For example, tryptic peptides from cells treated with an extract containing Triptobenzene N were analyzed using a Q Exactive™ Plus mass spectrometer coupled to a UPLC system. nih.gov This setup allows for the identification and quantification of proteins affected by the extract. The high resolution and mass accuracy of instruments like the Orbitrap enable confident identification of compounds. nih.gov Data-dependent acquisition methods, which alternate between a full MS scan and multiple MS/MS scans on the most intense ions, are commonly employed to fragment molecules and obtain structural information. nih.gov

Table 2: Example LC-MS/MS Parameters for Proteomics Analysis in the Context of Triptobenzene N-Containing Extracts

| Parameter | Specification |

|---|---|

| LC System | EASY-nLC 1000 UPLC System nih.gov |

| MS System | Q Exactive™ Plus (Thermo) nih.gov |

| Ion Source | Nanospray Ionization (NSI) nih.gov |

| Scan Range (MS) | 350–1,800 m/z nih.gov |

| MS Resolution | 70,000 nih.gov |

| MS/MS Resolution | 17,500 nih.gov |

| Activation Type | Higher-energy C-trap dissociation (HCD) with NCE of 28 nih.gov |

Parameters used for the analysis of peptides from cells treated with Celastrus orbiculatus extract (COE). nih.gov

Molecular Biology Assays in the Context of Compound Presence (e.g., RT-PCR)

While not a direct measure of the compound itself, molecular biology assays like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) are crucial for understanding the biological activity of Triptobenzene N within a cellular context. nih.gov These assays quantify changes in messenger RNA (mRNA) levels, indicating how a compound or extract affects gene expression. nih.govoup.com

In studies involving extracts from Celastrus orbiculatus containing Triptobenzene N, RT-PCR and quantitative RT-PCR (qRT-PCR) were used to measure the expression of specific genes related to cancer and autophagy pathways, such as EphA2 and ATG5. nih.govresearchgate.net Total RNA is first isolated from cells treated with the extract. nih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR step. nih.gov Using gene-specific primers and a fluorescent dye like SYBR Green, the amount of amplified DNA can be monitored in real-time, allowing for the quantification of the initial mRNA levels. nih.gov This provides insight into the molecular mechanisms affected by the presence of the compound. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for Triptobenzene N

Investigation of Novel Biological Targets and Signaling Pathways

The full therapeutic potential of Triptobenzene N can only be unlocked by a thorough understanding of its mechanism of action at the molecular level. Currently, direct evidence for its specific biological targets is limited, pointing to a critical area for future research.

Initial studies on extracts from Tripterygium wilfordii and the related Celastrus orbiculatus, which contain Triptobenzene N among other constituents, have offered tantalizing clues. nih.govoup.com An extract containing Triptobenzene N was shown to inhibit vasculogenic mimicry in hepatocellular carcinoma cells by downregulating the Ephrin type-A receptor 2 (EphA2). nih.gov Another study demonstrated that a similar extract could reverse precancerous gastric lesions by modulating autophagy through the PDCD4-ATG5 signaling pathway. oup.com While these effects cannot be solely attributed to Triptobenzene N, they identify the EphA2 and PDCD4-ATG5 pathways as high-priority novel targets for direct investigation. Future studies should aim to confirm whether pure Triptobenzene N interacts with these pathways and to elucidate the precise molecular binding sites.

Furthermore, Triptobenzene N was co-isolated with other diterpenoids, such as Tripterifordin, that demonstrated significant inhibitory effects on cytokine production. researchgate.nettokushima-u.ac.jpresearchgate.net This suggests that Triptobenzene N itself may possess anti-inflammatory or immunosuppressive properties. Future research should therefore focus on screening Triptobenzene N against a panel of inflammatory signaling pathways, such as NF-κB, JAK/STAT, and MAPK pathways, which are commonly modulated by terpenoids from T. wilfordii. rsc.org

Table 1: Potential Biological Targets and Pathways for Triptobenzene N

| Potential Target/Pathway | Associated Activity | Rationale for Investigation |

|---|---|---|

| Ephrin type-A receptor 2 (EphA2) | Anti-cancer (Inhibition of Vasculogenic Mimicry) | Implicated in studies of a crude extract containing Triptobenzene N. nih.gov |

| PDCD4-ATG5 Signaling | Anti-cancer (Autophagy Regulation) | Identified as a target of a plant extract containing Triptobenzene N in reversing precancerous lesions. oup.com |

| Cytokine Production (e.g., IL-1α, IL-1β) | Anti-inflammatory / Immunosuppressive | Co-isolated compounds showed significant inhibitory activity on cytokines. researchgate.nettokushima-u.ac.jpresearchgate.net |

| NF-κB Pathway | Anti-inflammatory / Anti-cancer | Common target for bioactive terpenoids from Tripterygium wilfordii. rsc.org |

Development of Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Once key biological activities are confirmed, the next logical step is to optimize the structure of Triptobenzene N to enhance its potency and selectivity. To date, no specific structure-activity relationship (SAR) studies for Triptobenzene N have been published. researchgate.net This represents a significant opportunity for medicinal chemists.

Triptobenzene N belongs to the aromatic abietane (B96969) class of diterpenoids. ontosight.ai Its core structure features a tricyclic system with specific oxygenation patterns, including hydroxyl and ketone groups, which are ripe for chemical modification. researchgate.net SAR studies would involve the synthesis of a library of Triptobenzene N analogs, systematically modifying different parts of the molecule. Key areas for modification would include:

The A-ring: Modifying the ketone at C-3.

The B-ring: Altering the ketone at C-7.

The C-ring: Investigating the impact of the aromatic ring and its substituents.

The C-4 substituent: Exploring the role of the hydroxymethyl group at C-19.

By comparing the biological activity of these new analogs to that of the parent compound, researchers can build a detailed SAR model. This model will clarify which functional groups are essential for activity (the pharmacophore) and which can be altered to improve properties like potency, solubility, and metabolic stability. rsc.orgrsc.org

Methodological Advancements in Synthesis and Biosynthesis Research

The sustainable supply of Triptobenzene N is crucial for extensive biological testing and preclinical development. Research in this area should proceed along two parallel tracks: total chemical synthesis and elucidation of its natural biosynthetic pathway.

Table 2: Key Steps in the Reported Total Synthesis of Triptobenzene N

| Synthetic Stage | Key Reaction Type | Significance | Reference |

|---|---|---|---|

| Core Construction | Epoxy-ene cyclization | Efficiently builds the tricyclic abietane system. | acs.org |

| Late-Stage Functionalization | δ-Csp³–H Activation | Allows for precise modification of the core structure at a late stage, increasing synthetic flexibility. | researchgate.netrsc.org |

Biosynthesis Research: In nature, Triptobenzene N is an abietane diterpenoid, a class of compounds biosynthesized from the precursor geranylgeranyl pyrophosphate (GGPP). researchgate.net Research on the biosynthesis of the related and highly studied diterpenoid triptolide (B1683669) in T. wilfordii has revealed that GGPP is first cyclized to form intermediates like miltiradiene (B1257523). researchgate.net This miltiradiene scaffold is then progressively oxidized by a series of cytochrome P450 monooxygenases (P450s) and other tailoring enzymes to produce the final diverse diterpenoids.

The specific biosynthetic pathway for Triptobenzene N remains unknown. Future research should focus on identifying the specific TwTPS (Tripterygium wilfordii terpene synthase) genes and the unique set of P450s responsible for converting miltiradiene into Triptobenzene N. researchgate.net This can be achieved through a combination of transcriptomics, gene silencing (e.g., RNAi), and heterologous expression of candidate genes in microbial hosts like yeast. Unraveling this pathway could pave the way for the biotechnological production of Triptobenzene N through fermentation, offering a potentially more sustainable and scalable alternative to chemical synthesis or extraction from the plant.

Q & A

Q. What strategies address discrepancies in reported cytotoxic mechanisms of Triptobenzene N across cell lines?

- Methodological Answer : Conduct multi-omics profiling (transcriptomics, metabolomics) to identify cell-specific pathways. Use siRNA knockdowns to isolate target proteins. Compare results with structurally analogous nitroaromatics to differentiate compound-specific effects from general toxicity .

Methodological Frameworks

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions . For data conflicts, use triangulation (theoretical, experimental, and comparative analysis) .

- Experimental Design : Adopt PICO (Population: reaction conditions; Intervention: synthetic variables; Comparison: control batches; Outcomes: yield/purity) for systematic optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.